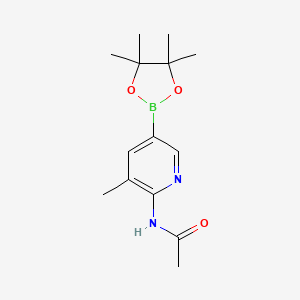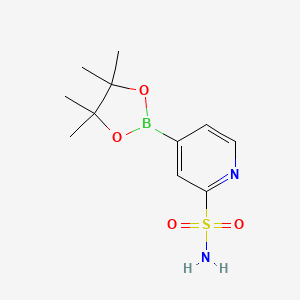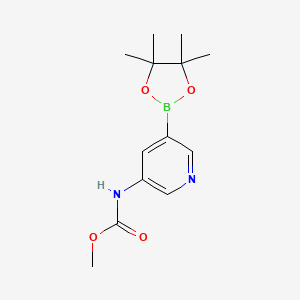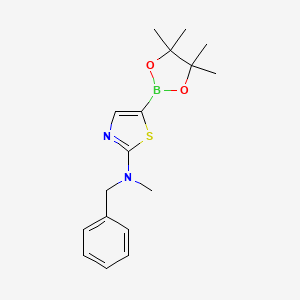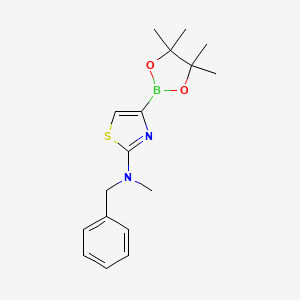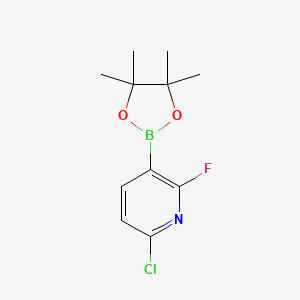
6-Chloro-2-fluoropyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-2-fluoropyridine-3-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis can influence its bioavailability . The rate of this reaction is considerably accelerated at physiological pH , which could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various fields such as pharmaceutical research .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be influenced by the pH of the environment . Additionally, the compound is generally environmentally benign, contributing to its wide application in Suzuki–Miyaura cross-coupling reactions .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Chloro-2-fluoropyridine-3-boronic acid pinacol ester in laboratory experiments has several advantages. It is a highly versatile reagent that can be used for the synthesis of a wide range of compounds. It is also relatively inexpensive and easy to obtain. However, its use in laboratory experiments can also be limited due to its potential toxicity and its reactivity with certain compounds.
Orientations Futures
There are a variety of potential future directions for the use of 6-Chloro-2-fluoropyridine-3-boronic acid pinacol ester. It could be used in the synthesis of more complex compounds, such as peptides and proteins, and could be used in the synthesis of new drugs and other small molecules. It could also be used in the synthesis of materials for use in biomedical applications, such as drug delivery systems. Additionally, it could be used in the synthesis of compounds with a variety of biological activities, such as anti-tumor, anti-inflammatory, and anti-viral compounds. Finally, it could be used in the synthesis of compounds for use in green chemistry applications, such as the synthesis of biodegradable polymers.
Méthodes De Synthèse
6-Chloro-2-fluoropyridine-3-boronic acid pinacol ester is synthesized by a four-step process, starting with the reaction of 2-fluoropyridine and boronic acid to form the pyridine-boronic ester. This is then reacted with a Lewis acid to form the pinacol ester, followed by addition of a chlorinating agent to form the this compound. The reaction scheme is shown below:
Reaction scheme:
2-Fluoropyridine + Boronic acid → Pyridine-boronic ester
Pyridine-boronic ester + Lewis acid → Pinacol ester
Pinacol ester + Chlorinating agent → this compound
Applications De Recherche Scientifique
6-Chloro-2-fluoropyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of natural products, pharmaceuticals, and other small molecules. It has also been used in the synthesis of drugs, such as the anti-cancer drug, imatinib mesylate. This compound has also been used in the synthesis of a variety of other compounds, including those with anti-inflammatory, anti-bacterial, and anti-viral activities.
Propriétés
IUPAC Name |
6-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPJPAJUGYNXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

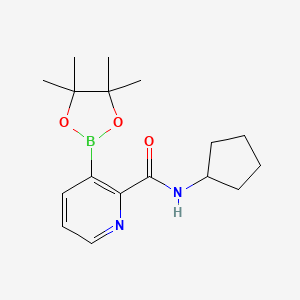
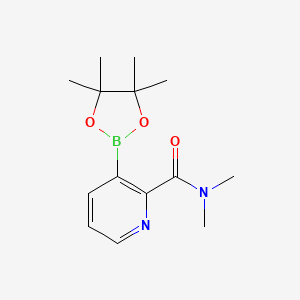
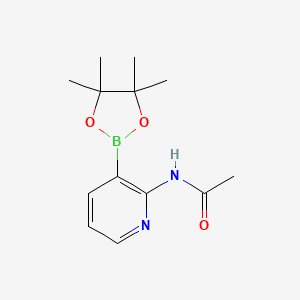

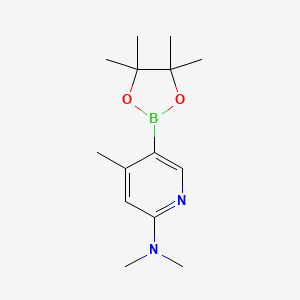
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)
